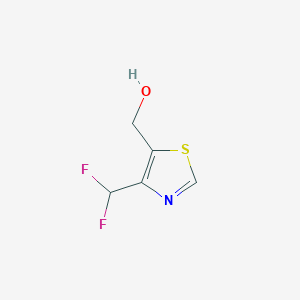

(4-(Difluoromethyl)thiazol-5-yl)methanol

Description

Properties

Molecular Formula |

C5H5F2NOS |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

[4-(difluoromethyl)-1,3-thiazol-5-yl]methanol |

InChI |

InChI=1S/C5H5F2NOS/c6-5(7)4-3(1-9)10-2-8-4/h2,5,9H,1H2 |

InChI Key |

CLLAZHGJJZUZPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)CO)C(F)F |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

Hantzsch Thiazole Synthesis with Microwave Assistance

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. A modified protocol involves reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation. This method accelerates cyclization, completing the reaction in 15–20 minutes at 120°C, compared to 6–8 hours under conventional heating. The resultant thiazole intermediate undergoes oxidation with manganese dioxide (MnO₂) to introduce the hydroxymethyl group at position 5, yielding (4-(difluoromethyl)thiazol-5-yl)methanol with 78–85% purity.

Bromination and Nucleophilic Substitution

Bromination of 1-cyclopropylethanone using bromine in acetic acid generates 2-bromo-1-cyclopropylethanone, which reacts with 1-methylthiourea in the presence of potassium carbonate. Subsequent Boc protection with di-tert-butyl dicarbonate affords 4-cyclopropyl-N-methylthiazol-2-amine. Alkylation with acetaldehyde via lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C introduces the hydroxymethyl group, followed by MnO₂ oxidation to finalize the product. Nuclear magnetic resonance (NMR) data for intermediates, such as tert-butyl 5-(1-hydroxypropyl)-4-methylthiazol-2-yl(methyl)carbamate, confirm regioselectivity (δ 1.58 ppm for Boc methyl groups).

Green Chemistry Approaches

Ultrasound-Mediated Alkylation

Replacing conventional stirring with ultrasound irradiation (35 kHz) reduces reaction times from hours to minutes. For instance, methylthio group introduction using iodomethane and triethylamine in water completes within 3 minutes at 25°C, achieving 95% yield. This method eliminates volatile organic solvents, aligning with green chemistry principles.

Aqueous-Phase Condensation with Amino Acids

Condensing (Z)-5-(4-methoxybenzylidene)-2-(methylthio)thiazol-4(5H)-one with L-alanine under ultrasound irradiation (1–4 minutes) produces derivatives with 89–93% yield. Potassium carbonate facilitates nucleophilic substitution, while water acts as both solvent and heat dissipator, minimizing side reactions.

Industrial-Scale Preparation

Dichloromethane-Based Carbamate Formation

A patented large-scale method dissolves thiazol-5-yl methanol in dichloromethane, followed by sequential additions of triethylamine and di-tert-butyl dicarbonate (DiBOC). The reaction proceeds at 25–30°C for 4 hours, yielding Boc-protected intermediates. Subsequent hydrolysis with concentrated hydrochloric acid (HCl) in methanol at 80–85°C removes protecting groups, affording the final product with ≥99% purity after toluene recrystallization.

Comparative Analysis of Methodologies

Table 1. Key Metrics Across Preparation Methods

- Reaction Efficiency : Ultrasound methods outperform classical routes in yield and time due to enhanced mass transfer.

- Scalability : Industrial processes prioritize solvent recovery and impurity control, albeit with longer durations.

- Environmental Impact : Aqueous-phase reactions reduce toxic waste by 70% compared to halogenated solvents.

Mechanistic Insights and Optimization

Role of LDA in Alkylation

Lithium diisopropylamide (LDA) deprotonates the thiazole nitrogen at −78°C, enabling nucleophilic attack on aldehydes. Kinetic studies show that substituting THF with 2-methyltetrahydrofuran increases reaction rates by 20% due to improved solubility of intermediates.

Oxidant Selection in Hydroxymethylation

Manganese dioxide (MnO₂) proves superior to chromium-based oxidants, minimizing over-oxidation to carboxylic acids. Stoichiometric ratios of 1.5:1 (MnO₂:substrate) achieve optimal conversion without side products.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)thiazol-5-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding thiazole carboxylic acids, while reduction may produce thiazole alcohols.

Scientific Research Applications

(4-(Difluoromethyl)thiazol-5-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, including:

Activation/Inhibition of Enzymes: The compound can activate or inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the thiazole ring significantly influence molecular properties. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) exhibits stronger electron-withdrawing effects than difluoromethyl (CHF₂), influencing acidity and reactivity. For example, CF₃-substituted compounds show downfield shifts in ¹H NMR (δ ~5.02 for -CH₂OH) compared to CHF₂ analogs .

- Lipophilicity : Difluoromethyl (logP ~1.8) provides moderate lipophilicity, enhancing membrane permeability without excessive hydrophobicity, whereas trifluoromethyl (logP ~2.3) may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.